molecular formula C18H12ClN3O2S B2889003 6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 326913-59-1

6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

Cat. No. B2889003
CAS RN: 326913-59-1
M. Wt: 369.82
InChI Key: KGOZKZCITWNNKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one are not available in the search results, related compounds such as thiophene and its derivatives have been synthesized using various methods . For instance, Havaldar et al. synthesized 10-methoxy-4,8-dinitro-6H-benzothieno[2,3-c]chromen-6-one derivatives .

Scientific Research Applications

Synthesis and Biological Activity

  • Ultrasound-Promoted Synthesis : A green protocol was reported for the synthesis of novel derivatives of diethyl ((4-oxo-4H-chromen-3-yl)((5-substituted phenyl-1,3,4-thiadiazol-2-yl)amino)methyl) phosphonate. These derivatives were synthesized under ultrasound by coupling substituted thiadiazoles, α-aminophosphonate derivatives, and 3-formyl chromone, indicating the importance of thiadiazole and chromone moieties in drug synthesis due to their broad range of biological and pharmacological properties (Nikalje et al., 2017).

  • Antioxidant and Antihyperglycemic Agents : The synthesis of coumarin derivatives containing pyrazole and indenone rings was explored, showing promising DPPH radical scavenging activity and significant decrease in glucose concentration in Streptozotocin–nicotinamide induced Adult Wistar rats, highlighting the potential of such derivatives in antioxidant and antihyperglycemic therapies (Kenchappa et al., 2017).

  • Antimicrobial Activity and Cytotoxicity : Novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives were synthesized and evaluated for their inhibitory effects as anti-microbial activity and cytotoxicity. Most compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good fungicidal activity, with some showing significant cytotoxicity against cervical cancer (HeLa) cell lines (Shankar et al., 2017).

properties

IUPAC Name

6-chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c1-10-2-5-13(6-3-10)20-18-22-21-16(25-18)14-9-11-8-12(19)4-7-15(11)24-17(14)23/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOZKZCITWNNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

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